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Compound of Interest

Methyl 4-bromopyrimidine-5-
Compound Name:
carboxylate
CAS No.: 1260859-62-8
Cat. No.: B3227309
. J

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged
structure” for its prevalence in biologically active molecules, including the nucleobases of DNA
and RNA.[1][2] Its ability to engage in hydrogen bonding and serve as a bioisostere for other
heteroaromatic systems makes it a highly sought-after scaffold.

The subject of this guide, Methyl 4-bromopyrimidine-5-carboxylate, incorporates two critical
functional groups that unlock immense synthetic potential:

e The 4-Bromo Substituent: Positioned on the electron-deficient pyrimidine ring, the bromine
atom is not merely a placeholder. It is a highly versatile synthetic handle, primed for a wide
array of palladium-catalyzed cross-coupling reactions. This allows for the precise and
modular installation of diverse molecular fragments, a cornerstone of modern drug discovery
for exploring structure-activity relationships (SAR).[1]

o The 5-Carboxylate Group: The methyl ester at the 5-position offers another key site for
molecular elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid for
the introduction of new polar interactions or converted into a variety of amides, which are
fundamental for mimicking peptide bonds and interacting with biological targets.[3]

This combination of a stable, biologically relevant core with two distinct and orthogonally
reactive functional groups makes this molecule a high-value intermediate for constructing
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complex molecular architectures.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's physical properties is essential for its handling, reaction

setup, and purification. The key identifiers and predicted properties for Methyl 4-

bromopyrimidine-5-carboxylate are summarized below.

Property Value Source/Method

CAS Number 1260859-62-8 User Provided
Methyl 4-bromopyrimidine-5-

IUPAC Name --

carboxylate
Molecular Formula CesHsBrN202 Calculated
Molecular Weight 217.02 g/mol Calculated

Canonical SMILES

COC(=0)C1=CN=C(N=C1)Br

FLLUBQCPJDJJSU-
INChl Key --
UHFFFAOYSA-N
Appearance Off-white to light yellow solid Predicted[4]
Boiling Point 279.7 £20.0 °C Predicted[4]
Density 1.669 + 0.06 g/cm?3 Predicted[4]
Sealed in dry, Room
Storage Recommended[4]

Temperature

Synthesis and Mechanistic Considerations

While a specific, published synthesis for the 4-bromo-5-carboxylate isomer is not readily

available, a logical and efficient route can be designed based on established pyrimidine

synthesis methodologies.[5] A robust strategy involves the condensation of an amidine with a

suitable three-carbon electrophile, followed by a regioselective bromination step.

Proposed Synthetic Workflow
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The following diagram outlines a plausible, multi-step synthesis starting from commercially
available precursors. The causality behind this workflow is to first construct the core pyrimidine-
5-carboxylate ring and then introduce the bromine atom at the most activated position.

© 2026 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3227309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Step 1: Ring Formation

@iethyl 2-(ethoxymethylene)malonatta Formamidine acetate)

NaOEt, EtOH
Reflux

A \{

(Ethyl pyrimidine-5-carboxylate

Step 2: Bromination

(Ethyl pyrimidine-5-carboxylat<9 (N-Bromosuccinimide (NBSD

Y

cetonitrile
Reflux

\ \ 4
@thyl 4-bromopyrimidine-5-carboxylate)

Step 3: Transesterification (Optional)

@thyl 4-bromopyrimidine-5-carboxylat(9 [Methanol, H+ catalysa

Reflux

A A

Methyl 4-bromopyrimidine-5-carboxylate
(Target Molecule)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for Methyl 4-bromopyrimidine-5-carboxylate.
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Representative Experimental Protocol

This protocol is a representative example adapted from general procedures for pyrimidine

synthesis and bromination.

Step 1: Synthesis of Ethyl pyrimidine-5-carboxylate

To a stirred solution of sodium ethoxide (NaOEt), prepared from sodium (1.1 eq) in absolute
ethanol, add formamidine acetate (1.0 eq) at room temperature.

Stir the mixture for 30 minutes to form the free base.

Add diethyl 2-(ethoxymethylene)malonate (1.0 eq) dropwise to the suspension.
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
After cooling to room temperature, neutralize the mixture with acetic acid.
Concentrate the solvent under reduced pressure.

Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to
yield the desired product.

Step 2: Synthesis of Ethyl 4-bromopyrimidine-5-carboxylate

Dissolve Ethyl pyrimidine-5-carboxylate (1.0 eq) in acetonitrile.

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution.

Heat the mixture to reflux for 2-4 hours. The C4 position is electronically activated towards
electrophilic attack.

Monitor the reaction to completion using TLC or LC-MS.

Cool the reaction and concentrate the solvent.

Redissolve the crude product in ethyl acetate and wash with aqueous sodium thiosulfate
solution to quench any remaining bromine, followed by a brine wash.
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the
crude brominated product, which can be purified by crystallization or chromatography.

Step 3: Transesterification to Methyl 4-bromopyrimidine-5-carboxylate

e Dissolve the ethyl ester from Step 2 in an excess of methanol.

e Add a catalytic amount of a strong acid (e.g., concentrated H2SOa4 or HCI gas).

e Heat the mixture to reflux for 12-24 hours.

e Cool the reaction and carefully neutralize with a base (e.g., saturated NaHCOs solution).

o Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

o Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure to yield the final target molecule.

Chemical Reactivity and Synthetic Utility

The true value of Methyl 4-bromopyrimidine-5-carboxylate lies in its predictable and
versatile reactivity, which allows for its strategic incorporation into larger, more complex
molecules. The two primary sites of reactivity are the C-Br bond and the ester moiety.

Caption: Key reactivity pathways of Methyl 4-bromopyrimidine-5-carboxylate.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Br bond is an ideal substrate for cross-coupling reactions, enabling the formation of C-
C, C-N, and C-O bonds.

e Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids (or esters) in the
presence of a palladium catalyst (e.g., Pd(PPhs)4) and a base (e.g., K2COs, Cs2C0s) is a
powerful method to introduce new aromatic systems. This is a go-to strategy for building bi-
aryl structures common in kinase inhibitors.[3]

e Sonogashira Coupling: Coupling with terminal alkynes using a palladium/copper co-catalyst
system introduces rigid alkynyl linkers, which can be used to probe deep into protein binding
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pockets.

o Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling
with a wide range of primary and secondary amines. This is invaluable for installing key
hydrogen-bond donors and acceptors or for linking to other parts of a molecule.

Expert Insight: The choice of catalyst, ligand, base, and solvent is critical for optimizing these
reactions. The electron-deficient nature of the pyrimidine ring generally makes oxidative
addition of palladium to the C-Br bond facile, often allowing for milder reaction conditions
compared to more electron-rich aryl bromides.

Transformations of the Ester Group

» Hydrolysis: Saponification of the methyl ester using a base like sodium hydroxide or lithium
hydroxide in a water/alcohol solvent mixture readily yields the corresponding 5-
bromopyrimidine-4-carboxylic acid.[3][6] This acid is a versatile intermediate in its own right,
often used for amide coupling reactions.

o Amidation: The ester can be directly converted to an amide by heating with an amine
(aminolysis), or more commonly, the acid obtained from hydrolysis is coupled with an amine
using standard peptide coupling reagents (e.g., HATU, HOBV/EDC). This transformation is
fundamental in medicinal chemistry to introduce functionalities that can form critical
hydrogen bonds with protein targets.

Applications in Drug Discovery

The 5-bromopyrimidine scaffold is a key structural feature in numerous compounds with
significant pharmacological activities.[1] Its utility spans multiple therapeutic areas, most
notably in oncology and virology.
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] . Representative
Therapeutic Area Target Class Rationale for Use
Compound Class

The pyrimidine core
mimics the adenine
ring of ATP, enabling
competitive binding to
the kinase hinge
region. The 4- and 5-

Oncology Protein Kinases positions provide Kinase Inhibitors
vectors for
substituents to occupy
adjacent hydrophobic
pockets, enhancing
potency and

selectivity.[1]

Pyrimidine derivatives
can interfere with viral
replication by
Virology Viral Enzymes inhibiting key Antiviral Agents
enzymes like
polymerases or

proteases.[1][7]

The scaffold can be
decorated to interact
with various CNS
CNS targets. Its polarity ]
Neurology ) CNS-active Agents
Receptors/Enzymes and hydrogen bonding
capacity are tunable

through substitution.

[7]

Case Study: Design of a Hypothetical Kinase Inhibitor

The logical workflow from this building block to a potential therapeutic agent is illustrated below.
This demonstrates how the dual functionality is exploited in a rational drug design campaign.
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Caption: Logical workflow from building block to a potential drug candidate.

In this workflow, a Suzuki coupling at the 4-position first installs a group designed to interact
with the kinase hinge region. Subsequently, the ester is hydrolyzed and coupled with an amine
to introduce a second pharmacophoric element, which might enhance solubility or target a
different region of the protein.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling
Methyl 4-bromopyrimidine-5-carboxylate and its derivatives. The following information is
based on data from structurally related compounds.[8]
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Hazard Category

GHS Information

Precautionary Measures

Acute Toxicity

H302: Harmful if swallowed.[9]

P264: Wash skin thoroughly
after handling. P270: Do not
eat, drink or smoke when using
this product.[10]

Skin Irritation

H315: Causes skin irritation.[3]

P280: Wear protective
gloves/protective clothing/eye
protection. P302+P352: IF ON
SKIN: Wash with plenty of

soap and water.[11]

Eye Irritation

H319: Causes serious eye

irritation.[8]

P305+P351+P338: IF IN
EYES: Rinse cautiously with
water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.[11]

Respiratory Irritation

H335: May cause respiratory

irritation.

P261: Avoid breathing
dust/fume/gas/mist/vapors/spr
ay. P271: Use only outdoors or

in a well-ventilated area.[11]

Handling Recommendations:

» Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood.[12]

o Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with

side shields, a lab coat, and chemical-resistant gloves (e.qg., nitrile).

o Storage: Keep the container tightly closed and store in a cool, dry place away from

incompatible materials.[4]

Conclusion
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Methyl 4-bromopyrimidine-5-carboxylate represents a quintessential example of a modern
synthetic building block. Its strategic combination of a biologically relevant pyrimidine core with
two versatile and synthetically accessible functional groups makes it an invaluable asset for
drug discovery and development. The C4-bromo position serves as a reliable anchor point for
modular diversification via cross-coupling chemistry, while the C5-ester provides a gateway for
introducing crucial polar and hydrogen-bonding functionalities. A thorough understanding of its
synthesis, reactivity, and safe handling empowers researchers to fully leverage its potential in
the rational design of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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